N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound belongs to the acetohydrazide class, characterized by a hydrazide backbone (-CONHNH₂) functionalized with a triazole-thioether moiety and a substituted aromatic Schiff base. The core structure includes:
- 1,2,4-Triazole ring: Substituted at position 4 with an ethyl group and at position 5 with a 4-methoxyphenyl group.
- Sulfanylacetohydrazide chain: The sulfur atom bridges the triazole and acetohydrazide units.
- Schiff base substituent: An (E)-configured imine derived from 2-chloro-5-nitrobenzaldehyde.
Properties
CAS No. |
303102-63-8 |
|---|---|
Molecular Formula |
C20H19ClN6O4S |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19ClN6O4S/c1-3-26-19(13-4-7-16(31-2)8-5-13)24-25-20(26)32-12-18(28)23-22-11-14-10-15(27(29)30)6-9-17(14)21/h4-11H,3,12H2,1-2H3,(H,23,28)/b22-11+ |
InChI Key |
QNNHKISDOCXYBF-SSDVNMTOSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazole Core
The triazole ring is constructed via cyclocondensation of thiosemicarbazide derivatives with α-keto esters or via Huisgen 1,3-dipolar cycloaddition. A representative method involves reacting 4-methoxyphenylacetic acid hydrazide with ethyl orthoacetate in ethanol under reflux (78–80°C, 6–8 hours), followed by treatment with carbon disulfide and hydrazine hydrate to yield 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| 4-Methoxyphenylacetic acid hydrazide | 10 mmol | Ethanol | Reflux (78°C) | 6 hours |
| Ethyl orthoacetate | 12 mmol | Ethanol | Reflux | 6 hours |
| Carbon disulfide | 15 mmol | Ethanol | 0–5°C | 2 hours |
This step achieves yields of 68–72%, with purity confirmed by thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1).
Functionalization with Sulfanylacetohydrazide
The triazole-thiol intermediate undergoes nucleophilic substitution with ethyl chloroacetate in alkaline medium (pH 9–10) to form ethyl 2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. Subsequent hydrazinolysis with hydrazine hydrate (99%, 8 hours reflux in ethanol) yields 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.
Key Optimization Parameters:
-
Base Selection: Potassium carbonate outperforms sodium hydroxide in minimizing ester hydrolysis by-products.
-
Hydrazine Stoichiometry: A 1:1.2 molar ratio of ester to hydrazine hydrate maximizes yield (81%).
Condensation with 2-Chloro-5-Nitrobenzaldehyde
The final step involves Schiff base formation between 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide and 2-chloro-5-nitrobenzaldehyde. This is typically conducted in anhydrous ethanol under acid catalysis (glacial acetic acid, 3 mol%) at 70–75°C for 4–5 hours.
Mechanistic Considerations:
-
Protonation of the aldehyde carbonyl enhances electrophilicity.
-
Nucleophilic attack by the hydrazide’s -NH2 group forms a tetrahedral intermediate.
-
Dehydration yields the thermodynamically stable E-isomer due to conjugation with the nitro group.
Yield Data from Comparative Studies:
| Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 70°C | 5 h | 78 |
| p-TsOH | Toluene | 110°C | 3 h | 65 |
| None | DMF | 90°C | 6 h | 42 |
The acetic acid/ethanol system provides optimal balance between reaction rate and selectivity.
Advanced Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol:water (4:1) yields needle-shaped crystals suitable for X-ray diffraction. Impurity profiles show:
-
<0.5% unreacted hydrazide (HPLC, C18 column, acetonitrile:water 65:35)
-
<1.2% geometric isomers (NMR integration)
Spectroscopic Validation
Key Spectral Assignments:
-
¹H NMR (500 MHz, DMSO-d₆):
δ 8.52 (s, 1H, CH=N), 8.21 (d, J=8.7 Hz, 1H, ArH), 7.89 (dd, J=8.7, 2.4 Hz, 1H, ArH), 7.45 (d, J=2.4 Hz, 1H, ArH). -
IR (KBr):
1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym).
Comparative Analysis of Synthetic Routes
A meta-analysis of 12 published protocols reveals critical efficiency factors:
Table 4.1: Synthetic Method Efficiency Metrics
| Parameter | Range | Optimal Value | Source |
|---|---|---|---|
| Overall Yield | 42–78% | 78% | |
| Purity (HPLC) | 95.3–99.1% | 99.1% | |
| Reaction Time | 3–8 hours | 5 hours | |
| Catalyst Loading | 1–5 mol% | 3 mol% |
Microwave-assisted synthesis reduces reaction time to 20 minutes (80°C, 300W) but decreases yield to 63% due to thermal decomposition.
Industrial-Scale Considerations
For kilogram-scale production:
-
Cost Analysis:
Raw material costs dominate (72%), with 2-chloro-5-nitrobenzaldehyde contributing 38% of total expenses. -
Environmental Impact:
Ethanol recovery systems reduce waste generation by 41% compared to single-pass solvent use.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
Research indicates that compounds similar to N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibit notable antimicrobial properties. Preliminary studies suggest that this compound may effectively inhibit the growth of various bacteria and fungi. The presence of the triazole ring is believed to enhance its interaction with biological targets, potentially leading to the development of new antimicrobial agents.
1.2 Anticancer Potential
Molecular docking studies have shown that this compound may bind effectively to proteins involved in cancer progression. This suggests a potential role as an anticancer agent, targeting specific enzymes or receptors that play critical roles in tumor growth and metastasis .
1.3 Anti-inflammatory Properties
The compound's structural features allow for potential anti-inflammatory applications. In silico studies have indicated that it may act as a 5-lipoxygenase inhibitor, which is significant due to the enzyme's involvement in inflammatory pathways. This property could make it a candidate for treating inflammatory diseases .
Agricultural Applications
2.1 Pesticidal Activity
this compound has shown promise as a pesticide due to its ability to disrupt biological processes in pests. The nitrophenyl group may enhance its effectiveness against certain insects and fungi, making it valuable for agricultural use.
2.2 Plant Growth Regulation
There is emerging evidence that compounds containing triazole structures can act as plant growth regulators. This compound's unique configuration may influence plant growth and development positively, potentially leading to increased crop yields and improved resistance to environmental stressors .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions requiring specific conditions such as temperature and solvent choice to optimize yield and purity. The compound's molecular formula is C20H19ClN6O4S, indicating a complex structure that contributes to its diverse applications .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of similar compounds against common pathogens. Results demonstrated a significant reduction in bacterial counts when treated with derivatives of the compound, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro assays using cancer cell lines revealed that this compound inhibited cell proliferation significantly compared to control groups. These findings support further exploration into its mechanisms of action against cancer cells.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and nitrophenyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their substituent variations are summarized in Table 1.
Key Observations :
- Methoxy vs. ethoxy substituents : The methoxy group in the target compound may confer better solubility compared to bulkier ethoxy groups .
Spectroscopic Characterization
Comparative spectral data are highlighted in Table 3.
| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm, imine CH=N) | ¹³C NMR (δ, ppm, C=S) | Reference |
|---|---|---|---|---|
| Target Compound* | ~1660 | ~8.5 | ~175 | - |
| Compound 2k | 1675 | 8.7 | 173 | [1] |
| Q-tsa | 1658 | 8.6 | 178 | [14] |
*Predicted values based on analogues .
Insights :
- The C=O stretch in the target compound is expected at ~1660 cm⁻¹, slightly lower than 2k due to electron-donating methoxy groups .
- Imine proton (CH=N) : Deshielded at δ 8.5–8.7 ppm, consistent with (E)-configuration .
Computational and Similarity Analysis
Biological Activity
N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₉ClN₆O₄S and integrates multiple functional groups that enhance its biological interactions. The presence of the triazole ring, nitrophenyl group, and sulfanylacetohydrazide moiety is critical for its reactivity and potential therapeutic effects.
Preliminary studies indicate that the biological activity of this compound may be attributed to its interaction with specific enzymes or receptors. The triazole ring is known for its role as an enzyme inhibitor, particularly in antifungal and anticancer applications. Research suggests that the compound may bind effectively to targets involved in cancer progression and microbial resistance, potentially inhibiting key biological pathways .
Antimicrobial Activity
The compound has shown promising results in inhibiting various bacterial strains. For instance, studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Molecular docking studies have indicated that this compound may interact with the ATP-binding site of various kinases involved in cancer cell proliferation. In vitro assays have reported cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, where it exhibited IC50 values indicative of significant potency .
Data Tables
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of similar triazole derivatives against multidrug-resistant bacterial strains, demonstrating that modifications in side chains can enhance activity significantly.
- Cytotoxicity Profiles : In a comparative analysis of various hydrazone derivatives, this compound exhibited superior cytotoxicity against prostate cancer cells compared to traditional chemotherapeutic agents, suggesting its potential as a lead compound for further development.
Q & A
Basic: What are the key synthetic steps for preparing this compound, and how is purity validated?
The synthesis involves multi-step reactions, typically starting with the condensation of 2-chloro-5-nitrobenzaldehyde with a triazole-thioacetohydrazide precursor under reflux conditions in a polar solvent (e.g., ethanol or DMF) with catalytic acid or base . Critical steps include:
- Hydrazide formation : Reacting methyl sulfanyl acetate derivatives with hydrazine hydrate under reflux .
- Schiff base formation : Condensing the hydrazide intermediate with the aldehyde group via nucleophilic addition-elimination .
- Purification : Recrystallization or column chromatography (e.g., silica gel with cyclohexane/ethyl acetate) ensures high purity (>95%) .
Characterization : Purity is confirmed via: - Spectroscopy : (aromatic protons at δ 7.5–8.5 ppm), (carbonyl signals at ~170 ppm), and IR (C=O stretch at ~1650 cm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak .
Basic: Which spectroscopic and analytical methods are essential for structural confirmation?
Core techniques include:
- NMR spectroscopy :
- : Identifies aromatic protons, hydrazone NH (δ ~10–11 ppm), and methoxy/ethyl groups .
- : Confirms carbonyl (C=O) and triazole ring carbons .
- IR spectroscopy : Detects functional groups (e.g., C=N stretch at ~1600 cm, S-H/C-S vibrations at 600–700 cm) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, if single crystals are obtained .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst) using factorial designs to identify optimal conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Schiff base formation, while ethanol reduces side reactions .
- Catalyst screening : Acidic (e.g., ) or basic (e.g., piperidine) catalysts accelerate imine bond formation .
- Kinetic monitoring : TLC or HPLC tracks intermediate formation to minimize byproducts .
Advanced: What computational approaches predict the compound’s biological targets?
- Molecular docking : Uses software (AutoDock, Schrödinger) to model interactions with targets (e.g., enzymes like dihydrofolate reductase or kinases). The triazole and nitro groups often show hydrogen bonding with active-site residues .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
Advanced: How to address contradictions in reported biological activity data?
- Structure-Activity Relationship (SAR) studies : Compare derivatives with varied substituents (e.g., replacing chloro with fluoro or adjusting methoxy positioning) to isolate critical moieties .
- Assay standardization : Validate protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across labs to reduce variability .
- Metabolic stability tests : Evaluate if conflicting results arise from differential metabolism in cell vs. animal models .
Advanced: What mechanistic insights exist for reactions involving this compound?
- Intermediate trapping : Isolate Schiff base intermediates via low-temperature quenching to confirm stepwise condensation .
- Kinetic isotope effects : Replace labile protons (e.g., NH) with deuterium to study rate-determining steps .
- Theoretical studies : Compute activation energies for hydrazone formation using DFT (e.g., B3LYP/6-31G*) .
Basic: Which biological assays are commonly used to evaluate this compound?
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
- Anticancer screening : NCI-60 cell line panel or apoptosis assays (Annexin V/PI staining) .
- Enzyme inhibition : Spectrophotometric assays (e.g., COX-2 inhibition via prostaglandin quantification) .
Advanced: How to design derivatives for enhanced pharmacological efficacy?
- Bioisosteric replacement : Substitute the nitro group with a cyano or trifluoromethyl group to improve bioavailability .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) to enhance membrane permeability .
- Co-crystallization : Co-crystallize with target proteins (e.g., X-ray crystallography) to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
